5-Ethyl-3H-indazol-3-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
5-ethylindazol-3-one |
InChI |
InChI=1S/C9H8N2O/c1-2-6-3-4-8-7(5-6)9(12)11-10-8/h3-5H,2H2,1H3 |
InChI Key |
XUISTRFOQXCVKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=NC2=O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Ethyl 3h Indazol 3 One and Analogous Indazolones
Classical and Contemporary Approaches to Indazolone Core Synthesis
The construction of the fundamental indazolone ring system can be achieved through a variety of classical and modern synthetic transformations. These methods primarily involve the formation of the pyrazole (B372694) ring fused to a benzene (B151609) core.
Cyclization Reactions for Indazolone Formation
Intramolecular cyclization reactions represent a cornerstone in the synthesis of indazolones. A prominent classical approach is the thermal decomposition of N,N-disubstituted carbamoyl azides, which undergo an aza-Curtius rearrangement to form an N-aryl-N-isocyanate intermediate that subsequently cyclizes.
More contemporary methods include the Friedel-Crafts cyclization of masked N-isocyanate precursors. This strategy offers a general route to indazolones, accommodating both N-alkyl and N-aryl substitutions. The reaction typically requires elevated temperatures to drive the cyclization step. For instance, the synthesis of various indazolones has been achieved by heating phenyl carbazates in a sealed microwave vial, with reaction times and temperatures varying depending on the substituents on the aromatic ring. While a direct synthesis of 5-Ethyl-3H-indazol-3-one via this method is not explicitly detailed in the reviewed literature, the generality of the reaction suggests that a suitably substituted 4-ethylphenyl carbazate could serve as a viable precursor.
Other notable cyclization strategies include the copper-catalyzed intramolecular C-N bond formation of 2-chlorobenzoic hydrazides and PIFA-mediated formation of N-acylnitrenium intermediates followed by intramolecular trapping.
Photochemical Synthesis Routes to 1,2-Dihydro-3H-indazol-3-ones
A mild and efficient method for the construction of the 1,2-dihydro-3H-indazol-3-one scaffold involves the photochemical generation of a reactive o-nitrosobenzaldehyde intermediate from an o-nitrobenzyl alcohol. nih.govnih.govucdavis.edu This in-situ generated intermediate then condenses with a primary amine to form the indazolone ring. nih.govnih.govucdavis.edu This approach is advantageous due to its mild reaction conditions, often proceeding at room temperature in aqueous solvents, making it a greener alternative to some classical methods. nih.govnih.govucdavis.edu
The reaction is initiated by UV irradiation, which converts the o-nitrobenzyl alcohol to the corresponding o-nitrosobenzaldehyde. This is followed by condensation with an amine and subsequent cyclization to yield the indazolone. The broad substrate scope of this reaction has been demonstrated, including the synthesis of alkyl-substituted indazolones. nih.gov
A notable example that highlights the applicability of this method for preparing 5-alkyl substituted indazolones is the synthesis of 2-Butyl-5-methyl-1,2-dihydro-3H-indazol-3-one. nih.gov This reaction proceeds in good yield, demonstrating the feasibility of introducing alkyl groups at the 5-position of the indazolone ring. By analogy, the use of (4-ethyl-2-nitrophenyl)methanol as a starting material would be expected to yield the corresponding 5-ethyl-indazolone derivative.
Table 1: Photochemical Synthesis of an Analogous 5-Alkyl-Indazolone nih.gov
| Entry | Starting o-Nitrobenzyl Alcohol | Amine | Product | Yield (%) |
|---|
Metal-Catalyzed Coupling Strategies for Indazolone Construction
Transition-metal catalysis has emerged as a powerful tool for the synthesis of a wide array of heterocyclic compounds, including indazolones. Various metals, such as rhodium, copper, palladium, and cobalt, have been employed to catalyze C-H activation, C-N bond formation, and N-N bond formation, leading to the construction of the indazole and indazolone scaffolds.
Rhodium(III)-catalyzed C-H/N-H annulation of phenylindazolones with scalable cross-coupling partners has been shown to produce functionalized indazolone fused heterocycles. Similarly, copper-catalyzed cascade reactions involving C-N coupling followed by intramolecular C-H amination provide a one-pot synthesis route to complex indazole systems. While these methods often focus on functionalization at other positions, they underscore the potential of metal catalysis in indazolone chemistry. Direct C5-alkylation of an indazolone core via metal catalysis remains a challenging but highly desirable transformation.
Reductive N-N Bond Formation in Indazolone Synthesis
The formation of the crucial N-N bond is a key step in many indazolone syntheses. Reductive methodologies offer an alternative to oxidative approaches. One such method involves the B₂(OH)₄-mediated reductive N-N bond formation, which provides an efficient route to 2-substituted indazolones under mild, metal-free conditions. organic-chemistry.org This method exhibits a broad substrate scope for both aliphatic and aromatic amines. The reaction likely proceeds through the reduction of a nitro group to a nitroso or hydroxylamine intermediate, which then undergoes condensation and cyclization. The applicability of this method to precursors bearing a 5-ethyl substituent would depend on the compatibility of the ethyl group with the reaction conditions.
Another approach involves the base-mediated in situ conversion of o-nitrobenzyl alcohol to o-nitrosobenzaldehyde, followed by a condensation with a primary amine that leads to N-N bond formation and cyclization to the indazolone. acs.orgnih.gov
Functionalization Strategies for this compound Precursors and Scaffold Modification
The introduction of the 5-ethyl substituent can be achieved either by starting with a precursor already containing the ethyl group or by functionalizing the indazolone scaffold at a later stage.
Introduction of Alkyl and Aryl Substituents
The introduction of alkyl and aryl groups onto the indazolone scaffold is a key strategy for diversifying its chemical space. While direct C-H alkylation at the C5 position of a pre-formed indazolone ring is a less common approach, the use of starting materials bearing the desired substituent is a more established route.
For the synthesis of this compound, a logical precursor would be a 4-ethyl substituted benzene derivative. For instance, in the context of the photochemical synthesis, (4-ethyl-2-nitrophenyl)methanol would be the required starting material. Similarly, for a Friedel-Crafts-based approach, a carbazate derived from a 4-ethylaniline would be necessary.
The N-alkylation and N-arylation of the indazolone scaffold are more frequently reported. These reactions typically occur at the N1 or N2 positions of the pyrazole ring and are crucial for modulating the pharmacological properties of indazolone-based compounds.
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| 1,2-Dihydro-3H-indazol-3-one |
| 2-Butyl-5-methyl-1,2-dihydro-3H-indazol-3-one |
| (4-Ethyl-2-nitrophenyl)methanol |
| (4-Methyl-2-nitrophenyl)methanol |
| n-Butylamine |
| o-Nitrosobenzaldehyde |
| Phenyl carbazate |
| 2-Chlorobenzoic hydrazide |
| N-acylnitrenium intermediate |
Regioselective Functionalization of the Indazolone Nucleus
The functionalization of the indazolone nucleus is a critical area of study, as the introduction of various substituents at specific positions can significantly alter the molecule's properties. Regioselectivity—the control of where new chemical groups are attached—is paramount for creating desired analogs.
A primary focus of functionalization is the C3 position of the indazole ring. Halogenation reactions, particularly those introducing bromine or iodine atoms, are valuable for creating intermediates that can undergo further modifications, such as metal-catalyzed cross-coupling reactions. chim.it N-bromosuccinimide (NBS) is a widely used reagent for the regioselective introduction of a bromine atom at this C3 position. chim.it
Metal-catalyzed C-H functionalization represents another powerful strategy for achieving regioselectivity. For instance, Rh(III)-catalyzed C-H/N-H annulation and C-H allylation of phenylindazolones have been developed. nih.gov These methods allow for the divergent synthesis of more complex fused indazolone heterocycles as well as linear allyl indazolones under mild conditions with a broad substrate scope. nih.gov
The challenge of regioselectivity increases when targeting the six-membered ring of fused heterocyclic systems like indazole. mdpi.com The inherent reactivity of the five-membered ring often dominates. mdpi.com To overcome this, chemists employ directing groups that guide the reaction to a specific C-H bond on the benzene portion of the nucleus. While much of this work has been explored in analogous systems like indoles, the principles are applicable to indazolones. mdpi.com For example, directing groups can facilitate a six-membered transition state, leading to functionalization at otherwise inaccessible positions. mdpi.com
Strategies for regioselective substitution also include metalation followed by coupling reactions. The C3 position of N1-protected indazoles can be selectively substituted via regioselective zincation followed by a Negishi coupling, which allows for the introduction of various aryl or heteroaryl groups. chim.it
Optimization of Reaction Conditions for Indazolone Synthesis
The efficient synthesis of indazolones, including this compound, depends heavily on the optimization of reaction conditions. Researchers have explored a variety of parameters, including catalysts, solvents, temperature, and reaction time, to maximize yields and purity.
One modern approach involves photocatalyst-free synthesis under a CO2 atmosphere. This method can proceed efficiently at room temperature by irradiating a mixture of (2-nitroaryl)methanol and an amine with UV light, avoiding the need for photocatalysts or additives. researchgate.net Another photochemical method utilizes high-power LEDs (365 nm) in a continuous flow process, with trifluoroethanol proving to be a crucial solvent for efficiency. researchgate.net
The synthesis of 2H-indazoles through the [3 + 2] dipolar cycloaddition of sydnones with arynes offers a route that is mild and produces high yields without contamination from 1H-indazole isomers. nih.gov The optimization of this reaction involved screening different fluoride sources and solvents, as detailed in the table below.
| Entry | Fluoride Source | Solvent | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | CsF | MeCN | 48 | 69 | Incomplete conversion |
| 2 | CsF | THF | 24 | 90 | Complete conversion |
| 3 | TBAF (solid) | THF | 6 | 94 | - |
| 4 | TBAF (1M in THF) | THF | 6 | 95 | - |
Further synthetic strategies include the use of masked N-isocyanate precursors for Friedel-Crafts cyclization and B2(OH)4-mediated reductive N-N bond formation, which proceeds under mild, metal-free conditions. organic-chemistry.org The Chan-Evans-Lam (CEL) coupling, a copper-catalyzed reaction, is used for the N-arylation of indazolones with arylboronic acids to produce N(2)-arylindazol-3(2H)-ones in good to excellent yields. researchgate.net
The synthesis of 1-arylindazole-3-carboxamides, a related class of compounds, has been achieved through a two-step process involving a reaction between isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides, and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald-Hartwig intramolecular cyclization. unina.it This method provides good to excellent yields of up to 98%. unina.it
The table below summarizes various optimized conditions for different indazolone synthetic methodologies.
| Methodology | Key Reagents/Catalyst | Solvent | Atmosphere/Conditions | Typical Yield | Reference |
|---|---|---|---|---|---|
| Photocatalyst-Free Cyclization | UV Light | Not specified | CO2 (1.0 atm) | Efficient | researchgate.net |
| [3+2] Dipolar Cycloaddition | TBAF | THF | Inert | Up to 95% | nih.gov |
| Reductive N-N Bond Formation | B2(OH)4 | Not specified | Mild, metal-free | Good | organic-chemistry.org |
| Chan-Evans-Lam (CEL) Coupling | Copper complex | Not specified | - | Good to excellent | researchgate.net |
| Buchwald-Hartwig Cyclization | Pd or Cu catalyst | Not specified | - | Up to 98% | unina.it |
Structural Elucidation and Advanced Characterization of 5 Ethyl 3h Indazol 3 One
Spectroscopic Techniques for Structural Confirmation
Spectroscopy is fundamental to the structural elucidation of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the molecular framework, functional groups, and molecular weight of 5-Ethyl-3H-indazol-3-one.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for mapping the carbon and proton framework of a molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of related indazolone and substituted indazole structures. mdpi.comamazonaws.comrsc.orgnih.gov
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group and the aromatic protons on the indazolone core. The ethyl group at the C5 position should present a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons, arising from spin-spin coupling. The protons on the bicyclic ring system would appear in the aromatic region of the spectrum.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon (C=O) of the indazolone ring, typically found in the range of δ 160-170 ppm, carbons of the aromatic ring, and the two distinct carbons of the ethyl substituent. mdpi.comamazonaws.comrsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predictions are based on data from analogous structures. amazonaws.comrsc.orgnih.gov
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₂-CH₃ | ~1.2 (triplet) | ~15 |
| -CH₂-CH₃ | ~2.7 (quartet) | ~28 |
| Aromatic CH | ~7.0 - 7.8 (multiplets) | ~110 - 145 |
| C=O | Not Applicable | ~162 |
| Quaternary Ar-C | Not Applicable | ~120 - 150 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound is expected to display characteristic absorption bands that confirm its key structural features. mdpi.comrsc.orgwiley-vch.dederpharmachemica.com
Key expected vibrational frequencies include:
N-H Stretching: A broad band typically in the region of 3100-3400 cm⁻¹, characteristic of the amine group within the indazolone ring.
C=O Stretching: A strong, sharp absorption band around 1650-1700 cm⁻¹, indicative of the ketone carbonyl group. The exact position can be influenced by hydrogen bonding. mdpi.com
Aromatic C=C Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region.
C-H Stretching: Signals for aromatic C-H bonds appear above 3000 cm⁻¹, while those for the aliphatic ethyl group appear just below 3000 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Amine (N-H) | Stretch | 3100 - 3400 (broad) |
| Carbonyl (C=O) | Stretch | 1650 - 1700 (strong) |
| Aromatic Ring (C=C) | Stretch | 1450 - 1600 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. chemguide.co.uklibretexts.orgmiamioh.edu
For this compound (C₉H₁₀N₂O), the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (162.19). High-resolution mass spectrometry (HRMS) can confirm the elemental composition. researchgate.net
The fragmentation of the molecular ion is influenced by the stability of the resulting fragments. Common fragmentation patterns for such structures could involve:
Loss of the ethyl group: A significant peak at [M-29]⁺ resulting from the cleavage of the ethyl radical (•C₂H₅).
Loss of carbon monoxide: Cleavage of the carbonyl group could lead to a peak at [M-28]⁺.
Complex rearrangements: The bicyclic system may undergo more complex ring-opening and rearrangement pathways, leading to a characteristic fingerprint of fragment ions in the lower mass range. chemguide.co.ukresearchgate.net
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z Value | Description |
| [M]⁺ | 162 | Molecular Ion |
| [M-28]⁺ | 134 | Loss of Carbon Monoxide (CO) |
| [M-29]⁺ | 133 | Loss of Ethyl Radical (•C₂H₅) |
X-ray crystallography is the most powerful method for determining the unambiguous three-dimensional structure of a molecule in the solid state. mdpi.comnih.gov This technique provides precise coordinates of each atom, allowing for the accurate determination of bond lengths, bond angles, and intermolecular interactions. researchgate.netmdpi.com
While a specific crystal structure for this compound has not been detailed in the reviewed literature, studies on the parent indazolin-3-one and its derivatives provide insight into the likely solid-state conformation. researchgate.net These studies show that the indazolone ring system is generally planar. In the crystal lattice, molecules are often arranged in dimers or chains, stabilized by intermolecular hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. researchgate.net Such an analysis for this compound would definitively confirm its atomic connectivity and reveal its packing arrangement in the solid state.
Tautomeric Equilibria and Polymorphism in Indazolone Systems
Indazolone systems are known to exhibit complex chemical behaviors, including tautomerism and polymorphism, which can significantly influence their physical and chemical properties.
Indazolones can exist in different tautomeric forms due to the migration of a proton. The primary equilibrium for this compound is between the keto form (3H-indazol-3-one) and the enol form (1H-indazol-3-ol). researchgate.netresearchgate.net
Research on the parent compound, indazolin-3-one, has shown that the tautomeric equilibrium is highly dependent on the physical state. researchgate.net
In the solid state: X-ray crystallography and solid-state NMR have established that the keto tautomer (the 3H-indazol-3-one form) is the predominant, if not exclusive, form present. researchgate.net
In solution: The equilibrium can shift significantly. In solvents like dimethyl sulfoxide (DMSO), studies have shown that the enol tautomer (1H-indazol-3-ol) is the major species, coexisting in equilibrium with a smaller fraction of the keto form. researchgate.net The stabilization of different tautomers is influenced by solvent polarity and hydrogen-bonding capabilities.
Polymorphism describes the ability of a solid material to exist in multiple crystalline forms. newdrugapprovals.org These different forms, or polymorphs, have the same chemical composition but differ in their crystal lattice arrangement. This can lead to variations in physical properties such as melting point, solubility, and stability. newdrugapprovals.org The existence of polymorphism has been reported for the parent indazolin-3-one, which suggests that substituted derivatives like this compound may also be capable of forming different polymorphs under various crystallization conditions. researchgate.net
Experimental and Computational Studies of Tautomeric Preferences
Comprehensive searches of scientific literature and chemical databases did not yield specific experimental or computational studies on the tautomeric preferences of this compound. While the tautomerism of the parent compound, indazol-3-one, and other derivatives has been investigated, data directly pertaining to the 5-ethyl substituted variant is not publicly available at this time.
Indazol-3-one can theoretically exist in several tautomeric forms, including the 3-keto (3H- and 1H-), and 3-hydroxy (1H- and 2H-) forms. The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and the nature of substituents on the indazole ring. Computational studies on related indazole systems have shown that the relative stability of the tautomers can be predicted using quantum chemical calculations. Experimental verification is typically achieved through spectroscopic methods like NMR and IR, as well as X-ray crystallography.
Without specific studies on this compound, it is not possible to provide a data table or detailed research findings on its tautomeric preferences.
Polymorphic Forms and their Structural Characterization
There is no publicly available information regarding the existence of polymorphic forms of this compound. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. The characterization of these forms is typically carried out using techniques such as X-ray powder diffraction (XRPD), single-crystal X-ray diffraction, and thermal analysis (e.g., DSC and TGA).
As no studies on the polymorphism of this compound have been reported in the literature, a data table detailing its polymorphic forms and their structural characterization cannot be generated.
Reactivity and Reaction Mechanisms of 5 Ethyl 3h Indazol 3 One
Electrophilic and Nucleophilic Aromatic Substitution on the Indazolone Ring
Electrophilic Aromatic Substitution (EAS) reactions on the 5-Ethyl-3H-indazol-3-one framework primarily target the carbocyclic benzene (B151609) ring. The outcome of such reactions is dictated by the directing effects of the substituents attached to this ring. The ethyl group at the C5 position is an activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene. As an alkyl group, it directs incoming electrophiles to the ortho (C4 and C6) and para (C7, though this position is part of the fused ring system) positions.
Nucleophilic Aromatic Substitution (NAS) on the indazolone ring is less common and requires specific structural features that are not present in the parent this compound. For NAS to occur, two conditions must typically be met: the presence of a good leaving group (such as a halide) on the aromatic ring, and the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group. These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. Therefore, to make this compound susceptible to NAS, it would first need to be functionalized, for example, by halogenation and nitration of the benzene ring.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Activating/Deactivating Group Influence | Predicted Reactivity |
| C4 | ortho to activating ethyl group | Highly favored |
| C6 | ortho to activating ethyl group | Favored |
| C7 | Influenced by both rings | Less favored |
Functional Group Transformations and Derivatization
The this compound molecule offers several functional groups for derivatization, primarily the acidic N-H protons of the heterocyclic ring and the carbonyl group at C3. nih.gov
N-Functionalization: The indazole scaffold contains two nitrogen atoms, and direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2-substituted products. researchgate.netnih.gov The regioselectivity of these reactions is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent. researchgate.netnih.gov For instance, certain conditions can favor the thermodynamic N1 product through an equilibration process. nih.gov A variety of groups can be introduced at the nitrogen positions, including:
N-Alkylation: Reaction with alkyl halides or tosylates in the presence of a base (e.g., NaH, Cs₂CO₃) yields N-alkylated indazolones. nih.govnih.gov Highly selective N2-alkylation has also been achieved using specific catalysts like trifluoromethanesulfonic acid (TfOH) with diazo compounds or alkyl 2,2,2-trichloroacetimidates. organic-chemistry.orgrsc.org
N-Acylation and N-Sulfonylation: Treatment with acylating or sulfonylating reagents can produce the corresponding N-substituted indazolones. nih.gov An efficient oxo-sulfonylation protocol has been developed for 2H-indazoles using sulfinic acid and an oxidant. organic-chemistry.org
Carbonyl Group Transformations: The ketone functionality at the C3 position is another site for chemical modification. While specific examples for this compound are not detailed, analogous carbonyl chemistry suggests several possibilities:
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165), or potentially to a methylene (B1212753) (CH₂) group under more stringent conditions (e.g., Wolff-Kishner or Clemmensen reduction).
Reaction with Nucleophiles: N-heterocyclic carbenes derived from indazoles have been shown to react with ketones and aldehydes, suggesting the carbonyl group of the indazolone itself could be a target for various nucleophiles. nih.gov
Table 2: Potential Derivatization Reactions of the Indazolone Core
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base (e.g., Cs₂CO₃, NaH) | N-Alkyl indazolone nih.gov |
| N-Arylation | Aryl halide, Palladium or Copper catalyst | N-Aryl indazolone |
| N-Acylation | Acyl chloride, Base | N-Acyl indazolone nih.gov |
| N-Sulfonylation | Sulfonyl chloride, Base | N-Sulfonyl indazolone nih.govorganic-chemistry.org |
| Carbonyl Reduction | NaBH₄, LiAlH₄ | 3-Hydroxy-indazolone derivative |
| Thionation | Lawesson's Reagent | Indazole-3-thione derivative |
Photochemical Reactivity and Related Mechanistic Pathways
The photochemical behavior of indazoles and their derivatives is a field of significant interest. While much of the literature focuses on the photochemical synthesis of indazolones, the reactivity of the indazolone ring itself under irradiation is also noteworthy.
A key photochemical reaction of the parent indazole scaffold is its rearrangement to benzimidazole. acs.org This transformation is believed to proceed through the triplet excited state of the indazole. While this specific reaction has been studied for 1- and 2-methylindazoles, it suggests that the indazolone framework could undergo similar skeletal rearrangements upon UV irradiation. acs.org
The most well-documented photochemical pathways related to indazolones are those involved in their synthesis from o-nitrobenzyl precursors. nih.govacs.org A green and efficient method involves the in-situ photochemical generation of a reactive o-nitrosobenzaldehyde intermediate from an o-nitrobenzyl alcohol. nih.govacs.orgorganic-chemistry.org The proposed mechanism for this synthesis involves several key steps:
Photo-induced formation of an aci-nitro intermediate from the o-nitrobenzyl alcohol.
Electrocyclization and fragmentation of this intermediate to generate the highly reactive o-nitrosobenzaldehyde.
Condensation of the o-nitrosobenzaldehyde with a primary amine to form an o-nitrosobenzylidine imine.
N-N bond-forming heterocyclization of the imine intermediate, which then tautomerizes to form the final 1,2-dihydro-3H-indazol-3-one product. organic-chemistry.org
This photochemical route is advantageous as it avoids the harsh conditions (e.g., high temperatures and strong bases) required in some traditional thermal syntheses. nih.govacs.org
Reductive and Oxidative Chemistry of Indazolone Frameworks
The indazolone framework can undergo both reduction and oxidation reactions, targeting different parts of the molecule.
Reductive Chemistry: The primary sites for reduction are the carbonyl group and the aromatic ring.
Carbonyl Reduction: As mentioned previously, the C3-carbonyl group can be reduced to a secondary alcohol using standard hydride reagents like sodium borohydride (NaBH₄).
Catalytic Hydrogenation: This technique can be used for various reductions depending on the catalyst and conditions. With catalysts like Platinum on carbon (Pt/C), it is possible to selectively reduce the C=C bonds of the benzene ring to yield tetrahydroindazolone derivatives. This process can be challenging due to the stability of the aromatic system and potential catalyst poisoning by the nitrogen heterocycle. nih.gov For related indole (B1671886) systems, catalytic hydrogenation to indolines has been achieved in water using a Pt/C catalyst and an acid activator. nih.gov Similar strategies could potentially be applied to the indazolone core. Reductive conditions are also employed in the deoxygenation of 2H-indazole N-oxides, which can occur rapidly even at room temperature. escholarship.org
Oxidative Chemistry: The indazolone ring has several positions susceptible to oxidation.
N-Oxidation: The nitrogen atoms in the heterocyclic ring can be oxidized to form N-oxides. These N-oxides are not just products but can also serve as key intermediates in synthesis, for example, acting as intramolecular oxidants in Baeyer–Villiger type reactions to form 2-alkyl-1,2-dihydro-3H-indazol-3-ones. acs.org
Ring Oxidation: The imidazole (B134444) ring in histidine residues can be selectively oxidized by systems like ascorbic acid-copper ion, suggesting that the pyrazole-like ring in indazolone could be susceptible to cleavage under specific oxidative conditions. nih.gov
Side-Chain Oxidation: The ethyl group at C5 has a benzylic position (the CH₂ group) that could be oxidized to a carbonyl or hydroxyl group using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents, although selectivity could be an issue.
Mechanistic Investigations of Cyclization and Coupling Reactions
Mechanisms of Cyclization: The formation of the indazolone ring is a critical process, and several mechanistic pathways have been elucidated.
Davis-Beirut Reaction: This is a powerful method for forming 2H-indazoles and indazolones. nih.govwikipedia.orgnih.gov The reaction can be catalyzed by either acid or base and proceeds through a pivotal o-nitrosobenzylidine imine intermediate, which undergoes an N-N bond-forming heterocyclization. nih.gov The mechanism involves the in-situ generation of a highly reactive nitroso intermediate that triggers the cyclization. nih.govresearchgate.net
Cadogan Reductive Cyclization: This classic method synthesizes 2H-indazoles from nitroaromatic compounds, typically using phosphorus-based reagents at high temperatures. nih.govacs.orgmit.edu While traditionally thought to proceed via a nitrene intermediate formed by complete deoxygenation of the nitro group, recent studies have provided evidence for competent oxygenated intermediates like 2H-indazole N-oxides, suggesting that non-nitrene pathways are also possible. nih.govacs.orgescholarship.orgresearchgate.net This has enabled the development of formal Cadogan cyclizations that can proceed at room temperature. acs.orgescholarship.org
Friedel-Crafts Cyclization: Indazolones can also be formed through intramolecular Friedel-Crafts cyclization using masked N-isocyanate precursors. organic-chemistry.org
Mechanisms of Coupling Reactions: Once formed, the indazolone scaffold can participate in various coupling reactions, often directed by the heterocyclic core itself.
C-H Activation/Annulation: Transition metals, particularly rhodium and iridium, have been used to catalyze the C-H activation of arenes directed by an indazolone moiety. researchgate.net For example, Rh(III)-catalyzed reactions can achieve C-H amidation or annulation with partners like sulfoxonium ylides. researchgate.netmdpi.comrsc.orgresearchgate.netrsc.org The mechanism typically involves the formation of a five-membered rhodacycle intermediate via chelation-assisted C-H activation, followed by insertion of the coupling partner and reductive elimination to furnish the product. rsc.orgrsc.org
Cross-Coupling Reactions: If the indazolone ring is functionalized with a halide (e.g., 5-bromo-indazolone), it can serve as a substrate in palladium-catalyzed cross-coupling reactions like the Suzuki reaction. nih.gov This allows for the introduction of various aryl or heteroaryl groups onto the indazolone core. nih.govresearchgate.net The standard catalytic cycle involves oxidative addition of the palladium catalyst to the aryl halide, transmetalation with a boronic acid, and reductive elimination. nih.gov
Table 3: Key Cyclization Reactions for Indazolone Synthesis
| Reaction Name | Key Precursor(s) | Key Intermediate(s) | Conditions |
| Davis-Beirut Reaction | o-Nitrobenzylamine or o-Nitrobenzaldehyde | o-Nitrosobenzylidine imine nih.gov | Base or Acid Catalysis nih.gov |
| Cadogan Cyclization | o-Nitro-imine | Nitrene, N-oxide nih.govacs.org | P(III) reagents, Heat nih.gov |
| Photochemical Cyclization | o-Nitrobenzyl alcohol, Amine | o-Nitrosobenzaldehyde nih.govorganic-chemistry.org | UV light nih.govorganic-chemistry.org |
| Friedel-Crafts Cyclization | Masked N-phenyl carbazate | Acylium-like species | Lewis or Brønsted Acid organic-chemistry.org |
Based on the conducted searches, there is no specific publicly available scientific literature detailing the computational chemistry and molecular modeling studies for the compound "this compound." The search results provide information on computational methodologies such as Density Functional Theory (DFT) and molecular docking for other, structurally related indazole derivatives, but not for the specific molecule requested.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables that focuses solely on the computational studies of this compound without fabricating data. Fulfilling the request under these circumstances would lead to a scientifically inaccurate and misleading article.
To maintain accuracy and avoid generating unsubstantiated information, this article cannot be written as requested. For a comprehensive review of this specific compound, access to proprietary research databases or unpublished academic research would likely be necessary.
Computational Chemistry and Molecular Modeling Studies of 5 Ethyl 3h Indazol 3 One
Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazolone Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their physicochemical properties. While this methodology has been applied to various indazole derivatives to explore their therapeutic potential, specific QSAR models for 5-Ethyl-3H-indazol-3-one are not available in the reviewed literature.
Studies on related compounds, such as 5-substituted-1H-indazole derivatives, have utilized 2D and 3D QSAR approaches to identify key molecular descriptors that influence their biological activities. These descriptors often include parameters related to electronic properties, hydrophobicity, and steric effects. However, without a dedicated study on This compound , it is not possible to provide a specific QSAR model or detail the structural features of this particular compound that would govern its activity.
Computational Predictions of Reactivity and Synthetic Feasibility
Despite the utility of these computational approaches, no published research was found that specifically applies these methods to predict the reactivity or evaluate the synthetic feasibility of This compound . While general synthetic methods for indazol-3-ones are known, computational studies to optimize these syntheses or to predict the specific reactivity patterns of the 5-ethyl derivative have not been reported. Such studies would be valuable for understanding its chemical behavior and for the design of efficient synthetic pathways.
Biological Activity and Mechanistic Investigations of 5 Ethyl 3h Indazol 3 One Derivatives
Enzyme Inhibition Studies and Target Validation
The indazole core is a privileged scaffold in drug discovery, and its derivatives have been extensively studied as inhibitors of various enzymes. These investigations are crucial for understanding the therapeutic potential of these compounds and for validating their molecular targets.
Kinase Inhibition (e.g., CDK8, MAPK1, PLK4)
Indazole derivatives have shown significant potential as kinase inhibitors, a class of drugs that can interfere with the signaling pathways that control cell growth and proliferation.
Polo-like Kinase 4 (PLK4): PLK4 is a key regulator of centriole duplication, and its overexpression is linked to tumorigenesis. epa.gov Indazole-based compounds have been developed as potent and selective inhibitors of PLK4. For instance, CFI-400437 and CFI-400945 are indazole derivatives that inhibit PLK4 with IC50 values of 1.55 nM and 2.8 nM, respectively. nih.govresearchgate.net These compounds have demonstrated the ability to suppress tumor growth in preclinical models. researchgate.net Another derivative, (1R,2S)-2-(3((E)-4-(((cis)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one, also shows significant PLK4 inhibition. epa.gov
Cyclin-Dependent Kinase 8 (CDK8): CDK8 is implicated in various cancers, including colorectal cancer. nih.gov While specific 5-Ethyl-3H-indazol-3-one derivatives targeting CDK8 are not extensively detailed in the provided results, the broader class of indazole-containing compounds has been explored for CDK8 inhibition. nih.gov
Other Kinases: The versatility of the indazole scaffold has led to the development of inhibitors for other kinases as well. For example, some derivatives have been found to inhibit Fibroblast Growth Factor Receptors (FGFRs) and Extracellular signal-Regulated Kinase 1/2 (ERK1/2). nih.gov
| Compound/Derivative Class | Target Kinase | Inhibitory Concentration (IC50/Ki) | Reference |
|---|---|---|---|
| CFI-400437 | PLK4 | 1.55 nM (IC50) | researchgate.net |
| CFI-400945 | PLK4 | 2.8 nM (IC50), 0.26 nM (Ki) | researchgate.net |
| (1R,2S)-2-(3((E)-4-(((cis)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one | PLK4 | Data not specified | epa.gov |
| 3-(5′-Substituted)–Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl) ethoxy)-1H-indazole derivatives | FGFR1-4 | 0.9-6.1 nM (IC50) | nih.gov |
| 1H-indazole amide derivatives | ERK1/2 | 9.3-25.8 nM (IC50) | nih.gov |
Cholinesterase Inhibition (AChE/BChE)
Cholinesterase inhibitors are primarily used to treat neurodegenerative diseases like Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. nih.gov Several studies have investigated the potential of indazole derivatives and other heterocyclic compounds as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Research has shown that various heterocyclic compounds, including those with structures similar to indazole derivatives, exhibit inhibitory activity against both AChE and BChE. nih.govmdpi.comnih.gov For instance, some N-substituted-5-chloro-2(3H)-benzoxazolone derivatives have demonstrated varying levels of AChE inhibition. semanticscholar.org Similarly, certain benzothiazolone derivatives have shown potent inhibition of BChE, with some compounds exhibiting selectivity for BChE over AChE. mdpi.com Kinetic studies have revealed different modes of inhibition, including noncompetitive inhibition of BChE. mdpi.com
| Compound Class | Target Enzyme | Inhibitory Concentration (IC50) | Selectivity | Reference |
|---|---|---|---|---|
| Benzothiazolone Derivative M13 | BChE | 1.21 µM | BChE over AChE (SI = 4.16) | mdpi.com |
| Benzothiazolone Derivative M2 | BChE | 1.38 µM | BChE over AChE (SI = 28.99) | mdpi.com |
| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | AChE | 27.0–106.8 µM | Dual Inhibition | nih.gov |
| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | BChE | 58.0–277.5 µM | Dual Inhibition | nih.gov |
| 5-Aryl-1,3,4-oxadiazoles | AChE | 12.8–99.2 µM | More efficient for AChE | mdpi.com |
| 5-Aryl-1,3,4-oxadiazoles | BChE | from 53.1 µM | mdpi.com |
Cyclooxygenase (COX-1, COX-2) Inhibition
Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. jpp.krakow.pl COX-1 is a constitutive enzyme involved in physiological functions, while COX-2 is induced during inflammation. jpp.krakow.pl The development of selective COX-2 inhibitors has been a major goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. jpp.krakow.pl
Studies on various heterocyclic compounds have demonstrated their potential as COX inhibitors. For example, certain 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone have shown inhibitory activity against both COX-1 and COX-2, with some compounds being more potent against COX-2 than the reference drug Meloxicam. mdpi.com Similarly, some 1,3-dihydro-2H-indolin-2-one derivatives have exhibited good COX-2 inhibitory activities. nih.gov While direct studies on this compound derivatives are not detailed, the structural similarities to other COX-inhibiting heterocycles suggest this is a promising area of investigation. researchgate.net
| Compound Class | Target Enzyme | Inhibitory Activity | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone | COX-1/COX-2 | Inhibit COX-2 better than Meloxicam | mdpi.com |
| 1,3-Dihydro-2H-indolin-2-one derivatives (e.g., 4e, 9h, 9i) | COX-2 | IC50 values of 2.35-3.34 µM | nih.gov |
| 4-substituted thiazole analogues of indomethacin | COX-2 | Selective inhibitors with IC50 values as low as 0.3 nM | nih.gov |
Guanylyl Cyclase Activation
Soluble guanylyl cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway, playing a crucial role in processes like vasodilation. nih.govnih.gov The activation of sGC leads to the production of cyclic GMP (cGMP). nih.gov Some indazole derivatives have been identified as activators of sGC. A notable example is YC-1, a 3-(5′-hydroxymethyl-2′furyl)-1-benzyl-indazole, which is a potent, NO-independent activator of sGC. nih.gov YC-1 has been shown to cause vasodilation and inhibit platelet aggregation. nih.gov This suggests that indazole-based compounds could have therapeutic applications in cardiovascular diseases.
Receptor Modulation and Ligand Binding Studies
In addition to enzyme inhibition, indazole derivatives have been investigated for their ability to modulate various receptors. These studies are essential for understanding their broader pharmacological profiles and identifying new therapeutic targets.
Indazole-containing compounds have been reported to interact with a variety of receptors, including 5-HT receptors. derpharmachemica.com For instance, Granisetron, an indazole derivative, is a selective 5-HT3 receptor antagonist used as an antiemetic. austinpublishinggroup.com Furthermore, recent research has identified 5-((1H-indazol-3-yl)methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of Aryl Hydrocarbon Receptor (AHR) agonists. nih.gov One such compound, 24e, exhibited an EC50 value of 0.015 µM against AHR and showed anti-psoriasis activity in a mouse model. nih.gov
| Compound/Derivative Class | Target Receptor | Activity | Reference |
|---|---|---|---|
| Granisetron | 5-HT3 Receptor | Antagonist | austinpublishinggroup.com |
| 5-((1H-indazol-3-yl)methylene)-2-thioxoimidazolidin-4-one derivatives (e.g., 24e) | Aryl Hydrocarbon Receptor (AHR) | Agonist (EC50 = 0.015 µM) | nih.gov |
5HT3 Receptor Antagonism
Indazole derivatives have been identified as potent antagonists of the 5-hydroxytryptamine type 3 (5-HT3) receptor, a ligand-gated ion channel involved in emesis and gut motility. nih.govwikipedia.org The 5-HT3 receptor is a crucial target for antiemetic drugs, particularly for managing nausea and vomiting induced by chemotherapy. wikipedia.org
Alterations of the aromatic nucleus of parent compounds led to the identification of indazole derivatives as potent 5-HT3 receptor antagonists. nih.gov One such derivative, designated 6g (BRL 43694), emerged as a potent and selective antagonist, proving to be a highly effective antiemetic agent against cytotoxic drug-induced emesis in both animal models and human studies. nih.gov The development of these antagonists, often referred to as "setrons," represented a significant advancement in antiemetic therapy. wikipedia.org The mechanism of action involves inhibiting serotonin from binding to the 5-HT3 receptors located on vagal afferents and in key brain regions like the area postrema, which are critical sites in the vomiting reflex pathway. wikipedia.org
| Compound | Target Receptor | Activity | Reference |
| Indazole derivatives (e.g., 6g) | 5-HT3 Receptor | Potent and selective antagonism | nih.gov |
Estrogen Receptor Ligand Interactions
The estrogen receptors (ERα and ERβ) are key pharmaceutical targets, and nonsteroidal ligands have been developed to selectively modulate their activity. researchgate.net Indazole-based compounds have been synthesized and shown to act as highly selective ligands for ERβ. researchgate.net
Research into a series of nonsteroidal compounds with a phenyl-2H-indazole core demonstrated that specific substitutions at the C-3 position could confer high affinity and selectivity for ERβ. researchgate.net Derivatives featuring polar or polarizable substituents like halogens, trifluoromethyl (CF3), or nitrile groups showed particularly high affinity, with some compounds exhibiting binding affinities for ERβ comparable to estradiol and a selectivity of over 100-fold for ERβ compared to ERα. researchgate.net This potency and selectivity were also observed in cell-based transcriptional assays, where several indazole derivatives acted as ERβ agonists with efficacies similar to estradiol. researchgate.net
| Compound Class | Target Receptor | Key Finding | Reference |
| Phenyl-2H-indazole derivatives | ERβ | High affinity and >100-fold selectivity over ERα | researchgate.net |
Angiotensin II Receptor Antagonism
Derivatives based on heterocyclic scaffolds, including those related to indazoles, have been extensively investigated as nonpeptide antagonists of the Angiotensin II (AII) receptor, particularly the AT1 subtype. nih.govnih.govnih.gov These antagonists are crucial in the management of hypertension. nih.gov
One study detailed the synthesis of 5-alkylidene-3,5-dihydro-4H-imidazol-4-one derivatives, which were evaluated for their AII receptor antagonist activity. nih.gov A specific derivative, 2b , demonstrated a high pA2 value of 8.85 in rabbit aorta, indicating potent antagonism. nih.gov When administered orally to rats, compound 2b showed a more significant inhibitory effect on the AII-induced pressor response than the established antagonist DuP 753. nih.gov Other related heterocyclic systems, such as 4H-1,2,4-triazoles and 3H-imidazo[1,2-b] nih.govnih.govnih.govtriazoles, have also yielded potent AII antagonists. nih.gov For instance, a triazole derivative, 71 , showed an IC50 of 1.4 nM and effectively blocked the AII pressor response in conscious rats. nih.gov
| Compound | Target Receptor | In Vitro Activity (pA2 / IC50) | In Vivo Effect | Reference |
| 2b (imidazol-4-one derivative) | Angiotensin II | 8.85 (pA2) | Greater inhibition of pressor response than DuP 753 | nih.gov |
| 71 (triazole derivative) | Angiotensin II | 1.4 nM (IC50) | Blocked pressor response at 0.3 mg/kg i.v. | nih.gov |
| 93 (imidazo[1,2-b] nih.govnih.govnih.govtriazole derivative) | Angiotensin II | 7.8 nM (IC50) | Not specified | nih.gov |
G-Protein Coupled Receptor Interactions
Beyond the Angiotensin II receptor, indazole-related structures have been shown to interact with a range of G-protein coupled receptors (GPCRs). nih.govresearchgate.net A series of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles were synthesized and found to be multi-target ligands, displaying nanomolar affinity for dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. nih.gov
In silico studies have also suggested that indazole derivatives have the potential to act as inhibitors for various kinases and show bioactivity against GPCRs. researchgate.net The ability of the indazole scaffold to serve as a template for ligands that can interact with multiple GPCRs highlights its versatility in drug design for complex diseases like schizophrenia, which involves multiple neurotransmitter systems. nih.gov
Cellular and Molecular Mechanisms of Action
Cell Proliferation Modulation in in vitro Models
Indazole derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines. nih.govnih.gov A series of 1H-indazole-3-amine derivatives were evaluated for their inhibitory effects on lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cells. nih.gov One compound, 6o , was particularly effective against the K562 cell line, with an IC50 value of 5.15 µM, while showing much lower toxicity to normal HEK-293 cells (IC50 = 33.2 µM). nih.gov
Another study on N-phenyl-1H-indazole-1-carboxamides found that compound 1c inhibited cell growth across a full panel of NCI tumor cell lines, with GI50 values ranging from 0.041 to 33.6 µM. nih.gov This compound was especially effective against colon and melanoma cell lines and was found to cause a significant increase of cells in the G0-G1 phase of the cell cycle in K562 cells. nih.gov The mechanism for some of these derivatives involves the p53/MDM2 pathway, where the compounds can induce apoptosis and affect the cell cycle. nih.govnih.gov
| Compound | Cell Line | Activity (IC50 / GI50) | Mechanism | Reference |
| 6o | K562 (Leukemia) | 5.15 µM (IC50) | Affects apoptosis and cell cycle via p53/MDM2 pathway | nih.gov |
| 1c | NCI Panel | 0.041-33.6 µM (GI50) | Causes G0-G1 phase arrest | nih.gov |
Induction of Reactive Oxygen Species (ROS) Generation
The mechanism of action for some indazole derivatives involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. mdpi.com A study on 5-nitroindazolin-3-one derivatives as agents against Trypanosoma cruzi found that the presence of a nitro group at the 5-position of the indazole ring was crucial for inducing ROS generation. mdpi.com
This ROS production is believed to be a key factor in the trypanocidal activity of these compounds, ultimately causing apoptosis in the parasites. mdpi.com The compound 5a (5-nitro-2-picolyl-indazolin-3-one) showed potent activity against both epimastigote (1.1 ± 0.3 µM) and trypomastigote (5.4 ± 1.0 µM) forms of the parasite, with a selectivity index superior to the standard drug nifurtimox. mdpi.com This highlights that the indazolone scaffold can be modified to induce oxidative stress as a therapeutic mechanism.
Signal Transduction Pathway Interference
Derivatives of the indazole scaffold are known to modulate various signal transduction pathways, often through the inhibition of protein kinases. nih.gov While specific studies on this compound are not extensively documented, the broader class of indazole derivatives has been shown to interfere with critical signaling cascades implicated in cell proliferation, differentiation, and survival. For instance, certain indazole derivatives have been identified as inhibitors of kinases such as JNK3 and p38α, which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov The MAPK pathway is crucial in regulating cellular responses to a variety of external stimuli, and its dysregulation is a hallmark of many diseases, including cancer.
Furthermore, indazole-containing compounds have been developed as inhibitors of fibroblast growth factor receptors (FGFRs), which are involved in angiogenesis, cell proliferation, and migration. nih.gov Inhibition of the FGFR signaling pathway is a validated therapeutic strategy in oncology. The structural features of the indazole ring allow it to act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of these kinases and thereby blocking the downstream signaling events. nih.gov It is plausible that this compound derivatives could be designed to target similar pathways, with the ethyl group at the 5-position potentially influencing the selectivity and potency of these interactions.
Interaction with Key Biological Macromolecules
The biological effects of this compound derivatives are predicated on their molecular interactions with biological macromolecules, primarily proteins such as enzymes and receptors. The indazole nucleus serves as a versatile scaffold for these interactions.
Enzyme Inhibition: A significant body of research has focused on indazole derivatives as enzyme inhibitors. nih.gov In particular, their role as protein kinase inhibitors is well-established. nih.govnih.gov For example, various substituted indazoles have been shown to inhibit anaplastic lymphoma kinase (ALK) and fibroblast growth factor receptors (FGFRs). nih.gov The indazole core typically forms key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a common feature for many kinase inhibitors. The substituents on the indazole ring, such as the ethyl group at the 5-position, would then occupy adjacent hydrophobic pockets, contributing to the affinity and selectivity of the inhibitor.
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
The systematic investigation of how chemical structure relates to biological activity is crucial for the optimization of lead compounds. For this compound derivatives, SAR studies would focus on modifications of the core structure and its substituents.
While specific SAR studies on this compound are limited, general principles from related indazole series can be extrapolated. The nature and position of substituents on the indazole ring profoundly influence biological activity.
For instance, in a series of indazole arylsulfonamides targeting CCR4, it was found that only small groups were tolerated at the C5, C6, or C7 positions, with C6 analogues being preferred. acs.org This suggests that the size and nature of the substituent at the 5-position, such as an ethyl group, would be a critical determinant of activity. Modifications to this ethyl group, for example, by increasing its chain length, introducing branching, or replacing it with other functional groups, would likely have a significant impact on the compound's interaction with its biological target.
In another study on indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers, the regiochemistry of the amide linker was found to be critical for activity. nih.gov This highlights that even subtle changes in the orientation of functional groups can lead to dramatic differences in biological effect.
The following table summarizes the general impact of substituent modifications on the biological activity of indazole derivatives based on available literature.
| Position of Substitution | General Impact on Biological Activity |
| N1 | Can influence solubility and pharmacokinetic properties. |
| C3 | Often involved in key interactions with the biological target. |
| C5 | Substituent size and nature can be critical for selectivity and potency. |
| C6 | Modifications can affect binding to hydrophobic pockets. |
| C7 | Often limited space for substitution. |
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.comchem-space.com For the this compound scaffold, several bioisosteric replacements could be considered.
The indazole ring itself can be considered a bioisostere of other bicyclic aromatic systems. The replacement of the core scaffold with related heterocycles such as benzimidazoles, indoles, or azaindazoles could lead to compounds with altered biological profiles. nih.gov
The ethyl group at the 5-position could also be replaced with various bioisosteres. For example, a trifluoromethyl group could be used to mimic the size of an ethyl group while altering its electronic properties. cambridgemedchemconsulting.com Alternatively, small cyclic moieties could be introduced to maintain a similar steric profile while improving metabolic stability. cambridgemedchemconsulting.com The choice of bioisostere would depend on the specific biological target and the desired property improvements.
| Original Group | Potential Bioisostere | Rationale for Replacement |
| Indazole | Benzimidazole | Similar size and hydrogen bonding capabilities. |
| Indazole | Azaindole | Introduction of a nitrogen atom can improve solubility and metabolic stability. |
| Ethyl | Trifluoromethyl | Similar size, but with altered electronic properties. |
| Ethyl | Cyclopropyl | Similar steric bulk, may improve metabolic stability. |
Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets, which are themselves chiral. beilstein-journals.org While there is no specific information on the stereochemical influence for this compound derivatives, the introduction of chiral centers would be expected to result in enantiomers with different biological activities.
If a chiral center is introduced, for example, through substitution on the ethyl group at the 5-position or at other positions of the indazolone ring, the resulting enantiomers would likely exhibit different potencies and selectivities. This is because one enantiomer may have a more favorable three-dimensional arrangement for binding to the target protein than the other. The synthesis of single enantiomers is therefore often a critical step in the development of chiral drug candidates.
Development of Indazolone Derivatives as Chemical Probes for Biological Systems
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in complex biological systems. nih.gov Indazolone derivatives, due to their potential for potent and selective biological activity, could be developed into valuable chemical probes.
Fluorescent Probes: By attaching a fluorophore to a this compound derivative that selectively binds to a target of interest, a fluorescent probe could be created. semanticscholar.orgmdpi.com Such probes would allow for the visualization of the target's localization and dynamics within living cells using fluorescence microscopy. The design of such probes requires careful consideration of the attachment point of the fluorophore to avoid disruption of the binding to the target.
Affinity-Based Probes: Affinity-based probes are designed to covalently bind to their target protein, which facilitates the identification and characterization of the target. nih.govresearchgate.net A this compound derivative could be functionalized with a reactive group (a "warhead") and a reporter tag (such as biotin or an alkyne for click chemistry). nih.govnih.gov Upon binding to the target, the reactive group forms a covalent bond, allowing for the subsequent isolation and identification of the protein-probe complex.
Advanced Methodologies and Future Research Directions for 5 Ethyl 3h Indazol 3 One
High-Throughput Synthesis and Screening for Novel Indazolone Architectures
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for activity against biological targets. nih.gov This process utilizes automation, miniaturized assays, and sophisticated data analysis to efficiently identify "hits" that can serve as starting points for drug development. nih.govnih.gov In the context of 5-Ethyl-3H-indazol-3-one, HTS facilitates the exploration of vast chemical space to uncover novel indazolone architectures with desired biological functions.
The evolution of HTS has seen a shift from a purely quantitative focus on screening capacity to a qualitative emphasis on physiologically relevant assays and rigorous hit characterization. nih.gov For indazolone research, this means that initial hits from HTS campaigns are subjected to a battery of secondary assays, including orthogonal readout technologies and biophysical methods, to validate their activity and mechanism of action. nih.gov By applying HTS, researchers can efficiently screen libraries of diverse indazolone derivatives, modified at various positions on the core scaffold, against specific enzymes, receptors, or cellular pathways. This strategy significantly accelerates the identification of lead compounds and contributes to a more robust drug discovery pipeline. nih.gov
Integration into DNA-Encoded Libraries for Ligand Discovery
DNA-Encoded Libraries (DELs) represent a powerful technology for identifying ligands for protein targets. researchgate.net This technique involves the synthesis of massive collections of chemical compounds, often numbering in the millions to billions, where each unique molecule is physically linked to a short DNA sequence that serves as an amplifiable identification barcode. nih.gov The entire library can be screened in a single tube against a protein of interest; binders are then isolated, and their DNA barcodes are amplified and sequenced to reveal the chemical structures of the hits. nih.gov
The indazolone scaffold has been successfully integrated into this technology. In one notable study, a DNA-compatible, light-promoted reaction was developed to construct an indazolone-focused DEL. nih.gov This library was then used to screen for ligands targeting the E1A-binding protein (p300), leading to the discovery of a novel series of inhibitors. nih.gov This demonstrates the feasibility and power of using DELs to explore the potential of the indazolone core against specific and challenging biological targets. nih.gov Further validating the broader indazole scaffold's utility, DEL screening has also been employed to discover novel and potent inhibitors of the NLRP3 inflammasome. hitgen.com
Chemoinformatics and Data Mining in Indazolone Research
Chemoinformatics, a discipline at the intersection of chemistry, computer science, and data science, applies computational methods to transform chemical data into valuable information and knowledge. whiterose.ac.ukejbi.org In indazolone research, these techniques are crucial for navigating the vast datasets generated by HTS and combinatorial chemistry. whiterose.ac.uk Chemoinformatics tools allow for the efficient analysis of large chemical libraries to predict the properties and activities of novel this compound derivatives. ejbi.org
Key applications include:
Virtual Screening: Computational models are used to rank compounds in a database, allowing researchers to prioritize the synthesis and testing of molecules with the highest probability of being active. whiterose.ac.uk
Molecular Diversity Analysis: These methods ensure that the chemical libraries being screened cover a wide range of structural possibilities, increasing the chances of finding novel hits. whiterose.ac.uk
Structure-Activity Relationship (SAR) Modeling: By analyzing the relationship between chemical structures and their biological activities, machine learning algorithms can help guide the optimization of lead compounds. ejbi.org
Data mining in chemoinformatics helps identify trends and patterns within large chemical datasets, providing insights that can accelerate the entire drug discovery process for indazolone-based compounds. whiterose.ac.ukjournalspub.info
Development of Novel Indazolone-Based Scaffolds for Target-Specific Investigations
The indazole ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a foundation for ligands targeting multiple, distinct biological targets. Research has focused on using the core structure of compounds like this compound as a starting point for developing novel scaffolds tailored for high-affinity, selective interactions with specific proteins.
This is achieved through systematic chemical modifications, creating libraries of derivatives that can be screened for desired activities. For instance, in silico and fragment-based drug design approaches have been used to develop novel indazole scaffold-based inhibitors of Aurora kinases, achieving selectivity between different subtypes of the enzyme. epa.gov Similarly, the application of DEL technology has successfully identified indazolone-based ligands for p300 and indazole-based inhibitors for the NLRP3 inflammasome, highlighting the scaffold's versatility. nih.govhitgen.com These efforts underscore a rational, target-focused approach to drug design, leveraging the inherent potential of the indazolone core.
| Target Protein | Discovery Methodology | Scaffold Type | Reference |
| Aurora Kinase A & B | In silico fragment-based and knowledge-based design | Indazole | epa.gov |
| E1A-binding protein (p300) | DNA-Encoded Library (DEL) Screening | Indazolone | nih.gov |
| NLRP3 Inflammasome | DNA-Encoded Library (DEL) Screening | Indazole | hitgen.com |
Multidisciplinary Research Approaches in Indazolone Science
The advancement of research into this compound and related compounds is not the domain of a single scientific field but rather the result of a multidisciplinary convergence of expertise. nih.gov Modern drug discovery and chemical science rely on the integration of distinct disciplines to create a unified and more effective research model. nih.govnih.gov
The journey from a basic chemical scaffold to a highly optimized, target-specific molecule requires a collaborative effort involving:
Synthetic Organic Chemistry: To design and execute efficient syntheses of novel indazolone derivatives and libraries.
Computational Chemistry and Chemoinformatics: To model molecule-target interactions, predict compound properties, and analyze large datasets to guide synthesis. nih.gov
Biochemistry and Pharmacology: To develop and perform biological assays for HTS and to characterize the biological activity and mechanism of action of hit compounds.
Structural Biology: To determine the three-dimensional structures of indazolone derivatives bound to their protein targets, providing critical insights for further optimization.
This synergistic approach, which merges life sciences with physical and computational sciences, is essential for tackling complex biological challenges and unlocking the full therapeutic potential of the indazolone scaffold. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Ethyl-3H-indazol-3-one, and how can reaction conditions be optimized to improve yield?
- Methodology : Start with indazole derivatives as precursors. A common approach involves cyclization of hydrazine derivatives with ketones or aldehydes under acidic or basic conditions. For example, refluxing phenylhydrazine with ethyl acetoacetate in acetic acid (similar to the synthesis of pyrazolones) can yield heterocyclic scaffolds. Optimization includes adjusting temperature, solvent polarity, and catalyst selection (e.g., Lewis acids like ZnCl₂) .
- Validation : Monitor reaction progress using thin-layer chromatography (TLC) with toluene-ethyl acetate-water (8.7:1.2:1.1) as the solvent system. Recrystallize the product in ethanol to enhance purity .
Q. How can researchers characterize the purity and structural identity of this compound?
- Analytical Techniques :
- Spectroscopy : Use -NMR and -NMR to confirm the indazole core and ethyl substituent. IR spectroscopy can identify carbonyl (C=O) stretching vibrations (~1700 cm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) provides exact mass confirmation. For example, LCMS analysis (e.g., m/z = 163 [M+H]) ensures molecular ion consistency .
- Chromatography : HPLC with UV detection at 254 nm validates purity (>95%) .
Q. What pharmacological screening assays are suitable for preliminary evaluation of this compound?
- In vitro Models :
- Enzyme Inhibition : Test against kinases (e.g., PKA, CDK) or receptors (e.g., mGluR5) using fluorescence-based assays. Compare IC₅₀ values with known inhibitors .
- Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Include positive controls like doxorubicin .
- Dosage : Start with 1–100 µM concentrations, adjusting based on solubility (DMSO as a vehicle) .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity, and what computational tools guide rational design?
- Approach : Introduce substituents at the N1 or C6 positions. For example:
- Electron-withdrawing groups (e.g., nitro, cyano) may improve kinase binding.
- Hydrophobic moieties (e.g., benzyl, isopropyl) enhance membrane permeability .
- Computational Modeling :
- Density Functional Theory (DFT) : Calculate electron density maps (via methods like B3LYP/6-31G*) to predict reactive sites .
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., PKA) and estimate binding affinities .
Q. What strategies resolve contradictions in pharmacological data for this compound across different studies?
- Case Example : If one study reports pro-apoptotic activity in cancer cells but another shows no effect:
Replicate Conditions : Ensure identical cell lines, serum concentrations, and incubation times.
Assay Sensitivity : Compare detection methods (e.g., flow cytometry vs. Western blot for apoptosis markers).
Meta-Analysis : Pool data from multiple studies to identify confounding variables (e.g., batch-to-batch compound variability) .
- Statistical Tools : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across datasets .
Q. How do researchers design longitudinal studies to evaluate the chronic toxicity of this compound in preclinical models?
- Experimental Design :
- Animal Models : Administer 10–50 mg/kg/day orally to rodents for 90 days. Monitor weight, organ histopathology, and serum biomarkers (ALT, creatinine) .
- Control Groups : Include vehicle-only and reference compound arms.
- Data Interpretation : Apply Kaplan-Meier survival analysis and Cox proportional hazards models to assess dose-dependent toxicity .
Data Management and Reproducibility
Q. What protocols ensure reproducibility in synthesizing and testing this compound derivatives?
- Documentation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
